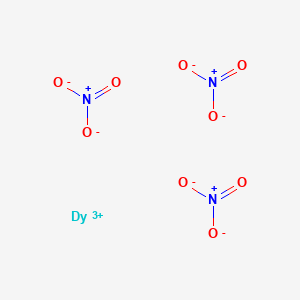
4-(4-Hydroxycyclohexyl)phenol
Vue d'ensemble
Description
“4-(4-Hydroxycyclohexyl)phenol” is a chemical compound with the molecular formula C12H16O2 . It has an average mass of 192.254 Da and a monoisotopic mass of 192.115036 Da . It is also known by other names such as “4-(trans-4-Hydroxycyclohexyl)phenol” and "Phenol, 4-(trans-4-hydroxycyclohexyl)-" .
Synthesis Analysis
The synthesis of cyclohexanol intermediates from lignin-based phenolics has been reported . One proposed method involves the hydrogenolysis-hydrogenation of a 4-O-5 model compound (4-phenoxyphenol) using a Ni/CaO-H-ZSM-5 catalyst at 140 °C and 10 bar H2 . This process achieved a 92–93% yield of cyclohexanol with 100% conversion of 4-phenoxyphenol in 9 hours in an ethanol medium .
Molecular Structure Analysis
The molecular structure of “4-(4-Hydroxycyclohexyl)phenol” consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . It has two defined stereocentres .
Chemical Reactions Analysis
Phenols, including “4-(4-Hydroxycyclohexyl)phenol”, are known to be very reactive towards electrophilic aromatic substitution . The hydroxyl substituent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards this reaction . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Hydroxycyclohexyl)phenol” include a density of 1.2±0.1 g/cm3, a boiling point of 357.5±42.0 °C at 760 mmHg, and a melting point of 209°C . Its molecular weight is 192.254 .
Applications De Recherche Scientifique
Organic Catalysts in Polymerization : Phenols, including 4-(4-Hydroxycyclohexyl)phenol, are used as efficient organic catalysts in reversible chain transfer catalyzed living radical polymerization (RTCP). This application is significant due to the environmental safety and cost-effectiveness of these catalysts (Goto et al., 2010).
Selective Hydrogenation in Chemical Industry : Phenols and their derivatives, such as 4-(4-Hydroxycyclohexyl)phenol, are key in the selective hydrogenation processes to produce important intermediates like cyclohexanone, which have widespread applications in chemical industries (Wang et al., 2011).
Environmental Contaminant Degradation : Certain phenol compounds, including derivatives of 4-(4-Hydroxycyclohexyl)phenol, serve as substrates for microbial degradation, indicating their role in bioremediation and environmental pollutant processing (Gabriel et al., 2005).
Synthesis and Modification of Chemical Intermediates : Phenolic compounds like 4-(4-Hydroxycyclohexyl)phenol are used in the synthesis and esterification of various chemical intermediates, demonstrating their versatility in organic chemistry (Zhang et al., 2012).
Phenol Hydroxylation for Aromatic C-H Bond Oxidation : The hydroxylation of aromatic substrates using phenolic compounds is a significant area of research, with applications in the synthesis of polymers and pharmaceuticals (Pilevar et al., 2018).
Influence on Receptors in Biology : Phenols, including 4-(4-Hydroxycyclohexyl)phenol, affect various biological receptors such as the aryl hydrocarbon and the androgen receptor. This has implications in the understanding of the biochemical interactions of these compounds (Krüger et al., 2008).
Biotechnological Production of Phenol : Research demonstrates the potential for biotechnological production of phenol, including derivatives of 4-(4-Hydroxycyclohexyl)phenol, which is a key bulk chemical with wide-ranging applications (Miao et al., 2015).
Bioremediation and Biotransformation : Studies show the effectiveness of microorganisms in removing and biotransforming phenolic compounds like 4-(4-Hydroxycyclohexyl)phenol from environmental matrices, highlighting their role in environmental cleanup (López-Pacheco et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-hydroxycyclohexyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12-14H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVLMFBVUQQWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436427 | |
| Record name | 4-(4-hydroxycyclohexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxycyclohexyl)phenol | |
CAS RN |
370860-74-5 | |
| Record name | 4-(4-hydroxycyclohexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cis-4-Hydroxycyclohexyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride](/img/structure/B97275.png)

![O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate](/img/structure/B97277.png)
![1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]-](/img/structure/B97279.png)
![[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate](/img/structure/B97280.png)
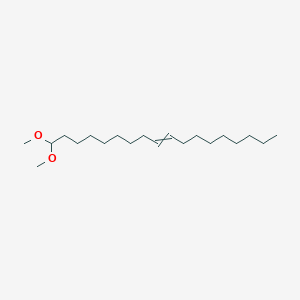
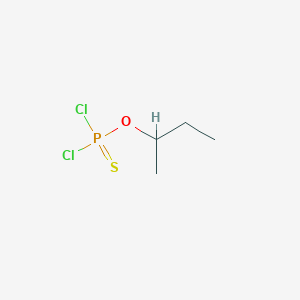
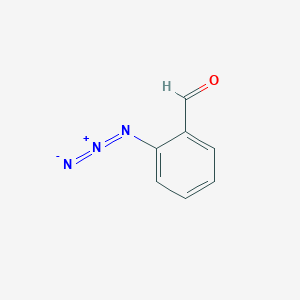
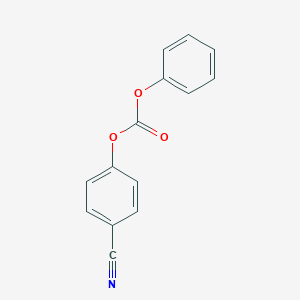
![7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one](/img/structure/B97294.png)

